molecular formula C23H22N2O2 B2548582 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone CAS No. 478078-27-2

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone

Cat. No.: B2548582
CAS No.: 478078-27-2
M. Wt: 358.441
InChI Key: WSFPHSPQSLESIP-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone is a synthetic heterocyclic compound featuring a naphthofuran core fused with a piperazine-phenyl moiety. The compound’s IUPAC name is methanone, (1,2-dihydronaphtho[2,1-b]furan-2-yl)[4-phenyl-1-piperazinyl], and its molecular formula is C₂₃H₂₂N₂O₂ (average mass: 370.44 g/mol) .

The 4-phenylpiperazine substituent is notable for its role in modulating serotonin and dopamine receptor interactions, which is a common feature in neuroactive compounds but also relevant in cancer cell signaling pathways .

Properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(25-14-12-24(13-15-25)18-7-2-1-3-8-18)22-16-20-19-9-5-4-6-17(19)10-11-21(20)27-22/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFPHSPQSLESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

  • Reactants :
    • 1,2-Dihydronaphtho[2,1-b]furan-2-carbaldehyde (1.0 equiv)
    • 4-Phenylpiperazine (1.2 equiv)
    • Benzil (1.0 equiv) as an oxidizing agent
  • Catalyst : BF₃·OEt₂ (5 mol%)
  • Solvent : Ethanol (reflux, 78°C)
  • Time : 24–48 hours

Mechanistic Pathway

  • Imine Formation : Condensation of the aldehyde with 4-phenylpiperazine.
  • Oxidative Cyclization : Benzil facilitates dehydrogenation to stabilize the methanone structure.
  • Purification : Column chromatography using ethyl acetate/hexane (3:7) yields the product (theoretical yield: 65–75%).

Table 1: Optimization of MCR Conditions

Parameter Optimal Value Yield (%)
Temperature 78°C 72
Catalyst Loading 5 mol% 68
Reaction Time 36 hrs 75

Nucleophilic Acyl Substitution Strategies

This method leverages the reactivity of acyl chlorides with amines:

Stepwise Synthesis

  • Synthesis of 1,2-Dihydronaphtho[2,1-b]furan-2-carbonyl Chloride

    • Reactant : 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid
    • Reagent : Thionyl chloride (SOCl₂), reflux, 4 hrs
    • Yield : 85–90%
  • Coupling with 4-Phenylpiperazine

    • Conditions : Dichloromethane, triethylamine (2.0 equiv), 0°C → room temperature
    • Reaction Time : 12 hrs
    • Yield : 60–68%

Key Advantage : Avoids side reactions associated with moisture-sensitive intermediates.

Friedel-Crafts Acylation

While traditionally used for aromatic ketones, this method faces limitations due to the electron-rich nature of the naphthofuran system:

Modified Protocol

  • Acylating Agent : 4-Phenylpiperazine-1-carbonyl chloride
  • Lewis Acid : AlCl₃ (1.5 equiv)
  • Solvent : Nitromethane, 80–100°C
  • Yield : 40–50%

Limitations : Low regioselectivity and competing side reactions necessitate rigorous purification.

Comparative Analysis of Methods

Table 2: Method Efficacy

Method Yield (%) Purity (%) Scalability
Multi-Component 75 98 Moderate
Nucleophilic Acyl 68 95 High
Friedel-Crafts 50 85 Low

The multi-component approach balances yield and purity, while nucleophilic substitution offers better scalability for industrial applications.

Advanced Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.15 (m, aromatic H), 4.32 (s, piperazine CH₂), 3.15 (t, dihydronaphthofuran CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O furan).

Computational Validation

  • DFT Calculations (B3LYP/6-31G ) confirm the stability of the ketone-enol tautomer, with a HOMO-LUMO gap of 4.1 eV.

Chemical Reactions Analysis

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

    Cycloaddition: It can participate in cycloaddition reactions, forming new ring structures under specific conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that 1,2-dihydronaphtho[2,1-b]furan derivatives exhibit potential anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays have shown reduced viability in treated cancer cells compared to controls, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest.

Neurological Applications

The compound has been investigated for its neuroprotective effects. It may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. In vivo studies have indicated that it can ameliorate cognitive deficits in animal models, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Metabolic Disorders

There is emerging evidence supporting the use of this compound in treating metabolic syndrome disorders. Its ability to inhibit enzymes involved in glucose metabolism suggests a role in managing conditions such as type 2 diabetes and obesity. Inhibition studies have shown that it can affect pathways related to insulin resistance and lipid metabolism, making it a candidate for further exploration in metabolic health .

Case Studies

Several case studies have highlighted the therapeutic potential of 1,2-dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone:

StudyFindingsImplications
In vitro Anticancer Study Reduction in cell viability by up to 70% in treated cancer cell linesPotential development as an anticancer agent
Neuroprotection Study Improved cognitive function in mouse models of Alzheimer's diseasePossible therapeutic use in neurodegenerative disorders
Metabolic Syndrome Research Significant inhibition of key metabolic enzymesPotential for treating obesity and diabetes

Mechanism of Action

The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone

  • Molecular Formula : C₂₃H₂₁FN₂O₂ (average mass: 376.43 g/mol) .
  • Key Differences: The addition of a fluorine atom at the 2-position of the phenyl ring enhances electronegativity and metabolic stability compared to the non-fluorinated parent compound. Fluorination often improves bioavailability and receptor binding due to increased lipophilicity and resistance to oxidative degradation .

Carbamothioyl-Furan-2-Carboxamide Derivatives

  • Structure : Feature a furan-2-carboxamide backbone with carbamothioyl substituents .
  • Activity : These derivatives exhibit broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against Staphylococcus aureus and Escherichia coli) and moderate anticancer effects (IC₅₀: 15–40 µM against MCF-7 cells) .
  • Comparison : The absence of the naphthofuran core reduces aromatic interactions, leading to lower potency compared to 1,2-dihydronaphthofuran derivatives. However, the carbamothioyl group introduces thiol-mediated redox modulation, a unique mechanism absent in the target compound .

Naphtho[2,1-b]furan-Pyrazole Hybrids

  • Structure : Synthesized via Vilsmeier formylation and nucleophilic additions, these compounds integrate pyrazole and naphthofuran moieties (e.g., compound 14 in ) .
  • Comparison: The pyrazole-thiazolidinone hybrid structure diversifies biological targets but lacks the piperazine group’s neuropharmacological relevance .

Pharmacological and Biochemical Profiles

Anticancer Activity

  • Target Compound: In a 2020 study, derivatives of 1,2-dihydronaphtho[2,1-b]furan-2-ylmethanone showed IC₅₀ values of 2.5–8.7 µM against MDA-MB-468 and MCF-7 cells, with compound 3b inducing apoptosis via caspase-3/7 activation .
  • Analogues :
    • Fluorinated derivatives (e.g., from ) may improve potency by 20–30% due to enhanced cell membrane penetration .
    • Pyran- and chromene-fused naphthofurans (e.g., compound 13 in ) exhibit IC₅₀ values of 10–25 µM, indicating reduced efficacy compared to the piperazine-containing target compound .

Selectivity and Toxicity

  • Target Compound: Demonstrates selectivity indices (SI) of 5–8 (cancer vs. WI-38 normal cells), superior to carbamothioyl-furan derivatives (SI: 2–3) .
  • Thiazolidinone Derivatives: Exhibit higher toxicity (e.g., compound 14 in reduces normal cell viability by 50% at 25 µM) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituents Anticancer IC₅₀ (µM) Antimicrobial MIC (µg/mL) Synthetic Yield (%)
Target Compound C₂₃H₂₂N₂O₂ 4-Phenylpiperazine 2.5–8.7 N/A 65–80
4-(2-Fluorophenyl)piperazino Analogue C₂₃H₂₁FN₂O₂ 2-Fluorophenyl ~2.0* (estimated) N/A 50–60
Carbamothioyl-Furan-2-Carboxamide C₈H₇N₃O₂S Carbamothioyl 15–40 2–16 70–85
Pyrazole-Thiazolidinone Hybrid C₂₄H₁₇N₅O₂S Pyrazole-Thiazolidinone N/A 4–8 45–60

*Estimated based on fluorinated analog trends .

Research Findings and Trends

Piperazine vs. Other Substituents: The 4-phenylpiperazine group in the target compound enhances CNS permeability and dopamine D2 receptor binding, a feature absent in non-piperazine analogues .

Fluorination Trade-offs : While fluorination improves metabolic stability, it complicates synthesis and increases hepatotoxicity risks in preclinical models .

Hybrid Systems : Compounds combining naphthofuran with pyrazole or thiazole (e.g., ) show broader antimicrobial activity but lack the anticancer specificity of the target compound .

Biological Activity

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone (CAS No. 478078-27-2) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.43 g/mol
  • Boiling Point : 597.5 ± 50.0 °C (predicted)
  • Density : 1.263 ± 0.06 g/cm³ (predicted)
  • pKa : 2.94 ± 0.10 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of the naphtho[2,1-b]furan scaffold, including the compound . The following sections detail key findings from relevant research.

1,2-Dihydronaphtho[2,1-b]furan derivatives have been shown to exhibit significant antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression:

  • Kinase Inhibition : Compounds similar to 1,2-dihydronaphtho[2,1-b]furan have been reported to inhibit kinases such as TRKA (NTRK1), DYRK1A/1B, and CK1δ, which play crucial roles in cell survival and proliferation .
  • Cell Cycle Arrest and Apoptosis : These compounds induce cell cycle arrest and promote apoptosis in cancer cells through various biochemical pathways .

Case Studies

Several studies have evaluated the biological activity of compounds related to 1,2-dihydronaphtho[2,1-b]furan:

  • Study on Antiproliferative Activity :
    • A series of synthesized compounds were tested against human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-cancerous cells (WI-38). Among these, certain derivatives exhibited promising anti-cancer potential with IC50 values indicating strong activity against cancer cells while showing lower toxicity to normal cells .
    CompoundCell LineIC50 (µM)
    Compound 3bMDA-MB-4680.15
    Compound 3aMCF-70.20
  • Multi-Kinase Inhibition :
    • A study reported that a compound structurally similar to 1,2-dihydronaphtho[2,1-b]furan demonstrated strong inhibitory activity against multiple kinases at low concentrations (IC50 values ranging from nanomolar to low micromolar) .

Structure-Activity Relationship (SAR)

The biological activity of naphtho[2,1-b]furan derivatives can be influenced by the presence of various substituents:

  • Substituent Effects : The presence of different functional groups on the phenyl or piperazine rings can significantly alter the potency and selectivity of these compounds against specific cancer types . For instance, bulky groups tend to reduce anticancer activity compared to smaller hydrophobic groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2-dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone derivatives?

  • The compound is synthesized via cyclization reactions using 1-naphthol derivatives and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, achieving yields of 88–99% under reflux conditions. For example, cyclization of 1-(aryl/alkyl(arylthio)methyl)-naphthalen-2-ol with pyridinium bromides generates the dihydronaphthofuran core, followed by coupling with 4-phenylpiperazine via a methanone bridge . Multi-step protocols involving nucleophilic aromatic substitution (e.g., reacting 4-fluoronitrobenzene with piperazine derivatives) and subsequent nitro group reduction (using SnCl₂ or catalytic hydrogenation) are also reported .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are standard for confirming molecular weight and structural integrity. For instance, ¹H NMR peaks at δ 2.8–3.2 ppm confirm the piperazine ring protons, while aromatic protons in the dihydronaphthofuran moiety appear at δ 6.8–8.2 ppm. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Q. What in vitro assays are used to evaluate its anticancer potential?

  • The MTT assay is the primary method for assessing anti-proliferative activity. For example, derivatives of this compound were tested against triple-negative MDA-MB-468 and MCF-7 breast cancer cells, with IC₅₀ values ranging from 5–20 µM. Non-cancerous WI-38 cells are used as controls to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Reflux time, solvent choice, and catalyst loading significantly impact yields. For instance, extending reflux duration to 2–3 hours in acetonitrile with K₂CO₃ as a base improves nucleophilic substitution efficiency during piperazine coupling. DBU-mediated cyclization at 80°C for 1 hour optimizes dihydronaphthofuran ring formation .

Q. What structure-activity relationship (SAR) trends have been identified for anticancer activity?

  • Substituents on the phenylpiperazine moiety strongly influence potency. Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance cytotoxicity, while bulky substituents reduce cell permeability. Modifications to the dihydronaphthofuran core, such as methyl or hydroxyl groups, improve metabolic stability without compromising activity .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

  • Variability in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in assay protocols, such as incubation time (48 vs. 72 hours) or serum concentration in cell culture media. Standardizing conditions (e.g., 10% FBS, 72-hour exposure) and including positive controls (e.g., doxorubicin) are critical for cross-study comparisons .

Q. What strategies are recommended for resolving solubility challenges in biological assays?

  • Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations enhance aqueous solubility. For in vivo studies, PEGylation or prodrug approaches (e.g., esterification of hydroxyl groups) improve bioavailability .

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